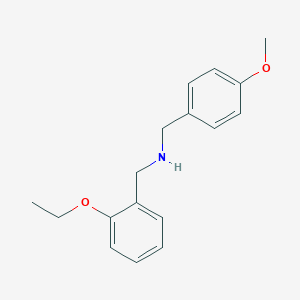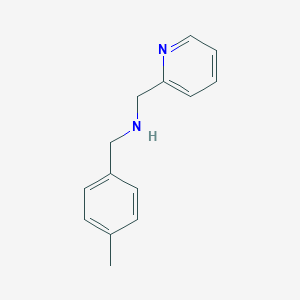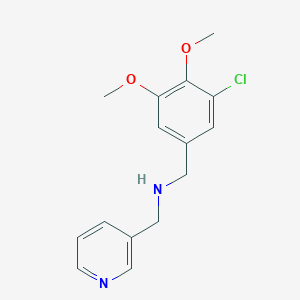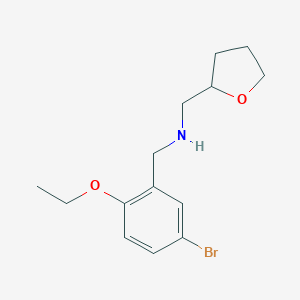![molecular formula C21H22N2O3S B276759 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one](/img/structure/B276759.png)
2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one, also known as DPMSP, is a synthetic compound that has been studied extensively for its potential applications in scientific research. This molecule is of particular interest due to its unique structure and properties, which make it a promising candidate for a variety of research applications. In
Aplicaciones Científicas De Investigación
2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one as a tool for studying the function of certain proteins in the body. Specifically, 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one has been shown to bind to and inhibit the activity of a protein called glycogen synthase kinase-3 (GSK-3), which plays a key role in a variety of cellular processes.
Mecanismo De Acción
The mechanism of action of 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one involves its ability to bind to the active site of GSK-3, thereby inhibiting its activity. This inhibition leads to a variety of downstream effects, including the regulation of glycogen metabolism, protein synthesis, and cell survival. Additionally, 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one has been shown to have anti-inflammatory effects, which may be related to its ability to inhibit GSK-3 activity.
Biochemical and Physiological Effects
2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one has a variety of biochemical and physiological effects, many of which are related to its ability to inhibit GSK-3 activity. For example, 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one has been shown to regulate glycogen metabolism by increasing the activity of glycogen synthase, an enzyme involved in glycogen synthesis. Additionally, 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one has been shown to regulate protein synthesis by inhibiting the activity of eukaryotic translation initiation factor 2B (eIF2B), a protein involved in protein synthesis. Finally, 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one has been shown to have anti-inflammatory effects by inhibiting the activity of nuclear factor-kappa B (NF-kB), a protein involved in the regulation of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one in lab experiments is its specificity for GSK-3 inhibition. Unlike other compounds that inhibit multiple kinases, 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one has been shown to specifically inhibit GSK-3 activity. Additionally, 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one has been shown to have relatively low toxicity in vitro, making it a safe and effective tool for studying the function of GSK-3. However, one of the main limitations of using 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are many potential future directions for research involving 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one. One promising area of research involves the use of 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one as a tool for studying the role of GSK-3 in various disease states, such as Alzheimer's disease and diabetes. Additionally, researchers may explore the use of 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one as a potential therapeutic agent for these and other diseases. Finally, researchers may investigate the development of new compounds that are structurally similar to 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one, with the goal of improving its solubility and other properties for use in future research.
Métodos De Síntesis
The synthesis of 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one involves several steps, including the reaction of 2-ethoxyethylamine with 6-chloro-4(3H)-pyrimidinone to form 5-(2-ethoxyethyl)-6-chloropyrimidin-4(3H)-one. This intermediate is then reacted with diphenylmethylthiol to form 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-chloropyrimidin-4(3H)-one. Finally, the chloro group is replaced with a hydroxyl group through a reaction with sodium hydroxide, resulting in the formation of 2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one.
Propiedades
Nombre del producto |
2-[(diphenylmethyl)sulfanyl]-5-(2-ethoxyethyl)-6-hydroxypyrimidin-4(3H)-one |
|---|---|
Fórmula molecular |
C21H22N2O3S |
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
2-benzhydrylsulfanyl-5-(2-ethoxyethyl)-4-hydroxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H22N2O3S/c1-2-26-14-13-17-19(24)22-21(23-20(17)25)27-18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,18H,2,13-14H2,1H3,(H2,22,23,24,25) |
Clave InChI |
KKBNAJQSJXILSU-UHFFFAOYSA-N |
SMILES |
CCOCCC1=C(N=C(NC1=O)SC(C2=CC=CC=C2)C3=CC=CC=C3)O |
SMILES canónico |
CCOCCC1=C(N=C(NC1=O)SC(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{[5-(2-fluorophenyl)furan-2-yl]methyl}ethanamine](/img/structure/B276677.png)

![N-(2-furylmethyl)-N-[4-(2-thienylmethoxy)benzyl]amine](/img/structure/B276679.png)
![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine](/img/structure/B276681.png)
![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine](/img/structure/B276682.png)
![4-{[(4-Methylbenzyl)amino]methyl}benzoic acid](/img/structure/B276684.png)


![N-[(2-ethoxy-1-naphthyl)methyl]-N-(2H-tetraazol-5-yl)amine](/img/structure/B276695.png)


![N-(5-chloro-2-ethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B276700.png)
![N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B276702.png)